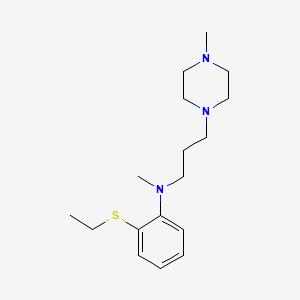
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is a complex organic compound with the molecular formula C17H29N3S and a molecular weight of 307.4973 . This compound is characterized by a piperazine ring substituted with a methyl group and a propyl chain linked to a phenyl ring, which is further substituted with a methyl and an ethylmercapto group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 3-(methyl-2-ethylmercaptophenylamino)propyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions can also be employed to achieve high efficiency and selectivity in the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Dichloromethane (CH2Cl2)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Reduced derivatives of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the piperazine ring and the phenyl ring with substituents allows the compound to interact with multiple targets, making it a versatile molecule in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpiperazine: A simpler analog with a similar piperazine ring but lacking the complex substituents.
4-(3-(Methylphenylamino)propyl)piperazine: Similar structure but without the ethylmercapto group.
N-Methyl-4-(3-(methylphenylamino)propyl)piperazine: Lacks the ethyl group on the phenyl ring.
Uniqueness
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is unique due to the presence of both the ethylmercapto group and the piperazine ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74037-90-4 |
|---|---|
Molekularformel |
C17H29N3S |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
2-ethylsulfanyl-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]aniline |
InChI |
InChI=1S/C17H29N3S/c1-4-21-17-9-6-5-8-16(17)19(3)10-7-11-20-14-12-18(2)13-15-20/h5-6,8-9H,4,7,10-15H2,1-3H3 |
InChI-Schlüssel |
DGRWVQYFNIDHJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=CC=C1N(C)CCCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


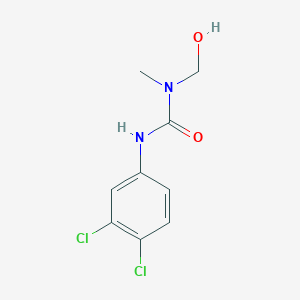
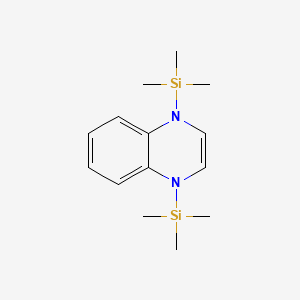

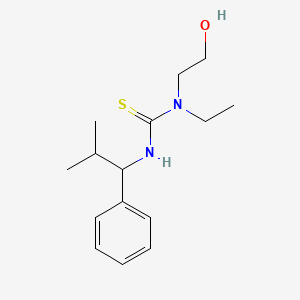
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
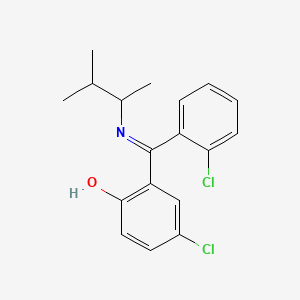
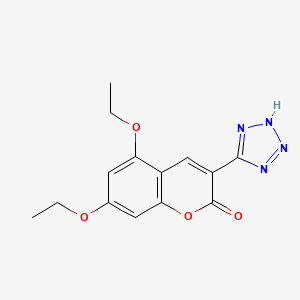
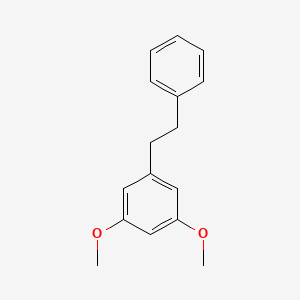
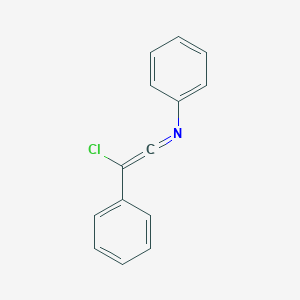
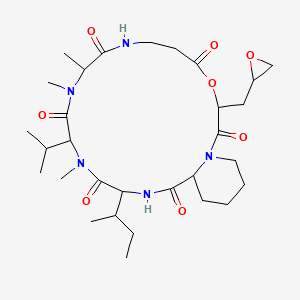
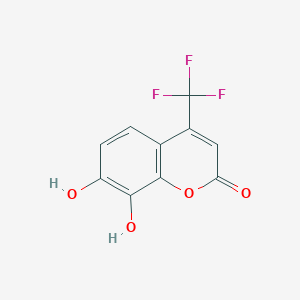
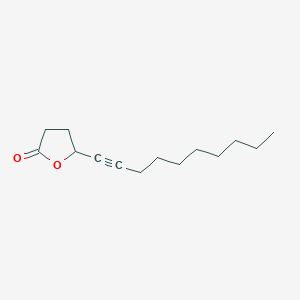
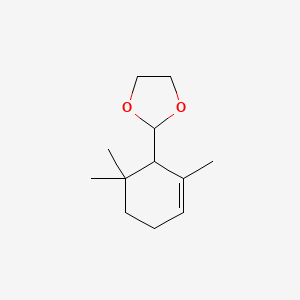
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
